molecular formula C14H17NO4 B8329396 5-allyloxy-N,N-dimethylisophthalamic acid methyl ester

5-allyloxy-N,N-dimethylisophthalamic acid methyl ester

Cat. No.: B8329396
M. Wt: 263.29 g/mol
InChI Key: CJIVEPNVKUTLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-allyloxy-N,N-dimethylisophthalamic acid methyl ester is an organic compound that belongs to the class of isophthalamic acid derivatives This compound is characterized by the presence of an allyloxy group, a dimethylamino group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-allyloxy-N,N-dimethylisophthalamic acid methyl ester typically involves the esterification of 5-allyloxy-N,N-dimethylisophthalamic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-allyloxy-N,N-dimethylisophthalamic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.

    Substitution: Nucleophiles such as alkyl halides or amines for substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-allyloxy-N,N-dimethylisophthalamic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-allyloxy-N,N-dimethylisophthalamic acid methyl ester involves its interaction with specific molecular targets. The allyloxy group can participate in nucleophilic attacks, while the dimethylamino group can interact with various receptors or enzymes. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-allyloxy-N,N-dimethylisophthalamic acid: Lacks the methyl ester group but shares similar reactivity.

    5-allyloxy-N,N-dimethylisophthalamic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.

    5-allyloxy-N,N-dimethylisophthalamic acid propyl ester: Contains a propyl ester group, offering different solubility and reactivity properties.

Uniqueness

5-allyloxy-N,N-dimethylisophthalamic acid methyl ester is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the methyl ester group provides distinct solubility and reactivity characteristics compared to its analogs.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 3-(dimethylcarbamoyl)-5-prop-2-enoxybenzoate

InChI

InChI=1S/C14H17NO4/c1-5-6-19-12-8-10(13(16)15(2)3)7-11(9-12)14(17)18-4/h5,7-9H,1,6H2,2-4H3

InChI Key

CJIVEPNVKUTLAW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)OCC=C)C(=O)OC

Origin of Product

United States

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